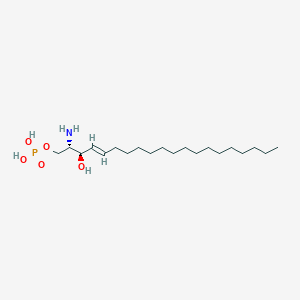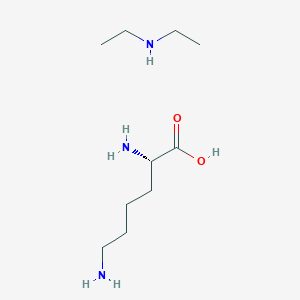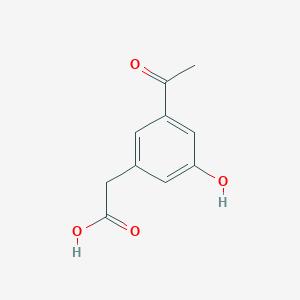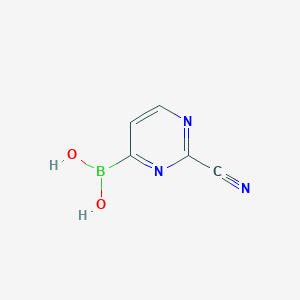
2-Cyanopyrimidine-4-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanopyrimidine-4-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which also contains a cyano group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanopyrimidine-4-boronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation. In this method, a halogenated pyrimidine derivative undergoes a reaction with a metal reagent, such as lithium or magnesium, to form an organometallic intermediate. This intermediate is then treated with a boron reagent, such as bis(pinacolato)diboron, to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is common in industrial settings due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyanopyrimidine-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to form amines.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Palladium catalysts and base, such as potassium carbonate, in an aqueous or organic solvent.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Wissenschaftliche Forschungsanwendungen
2-Cyanopyrimidine-4-boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Cyanopyrimidine-4-boronic acid involves its ability to form stable complexes with various metal catalysts, such as palladium, which facilitates its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, transferring its organic group to the metal catalyst, which then undergoes oxidative addition and reductive elimination to form the desired product . Additionally, the cyano group can participate in various reactions, further expanding the compound’s versatility .
Vergleich Mit ähnlichen Verbindungen
- 4-Cyanopyridine-2-boronic acid
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
Comparison: 2-Cyanopyrimidine-4-boronic acid is unique due to the presence of both a cyano group and a boronic acid group on the pyrimidine ring. This combination allows for a wide range of chemical reactions and applications, making it more versatile compared to similar compounds that may lack one of these functional groups .
Eigenschaften
Molekularformel |
C5H4BN3O2 |
|---|---|
Molekulargewicht |
148.92 g/mol |
IUPAC-Name |
(2-cyanopyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C5H4BN3O2/c7-3-5-8-2-1-4(9-5)6(10)11/h1-2,10-11H |
InChI-Schlüssel |
CHQPLACZCHJSPO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NC(=NC=C1)C#N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,2'-Bipyridine]-5,6-diamine](/img/structure/B13133613.png)
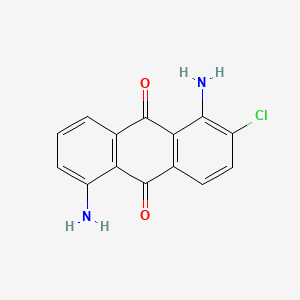
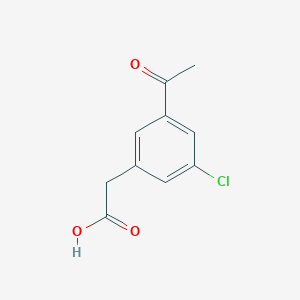
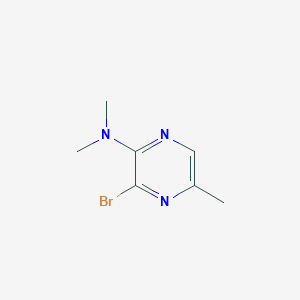


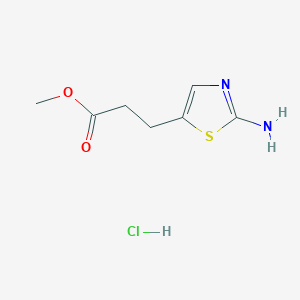
![1'-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13133650.png)
![4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13133665.png)
